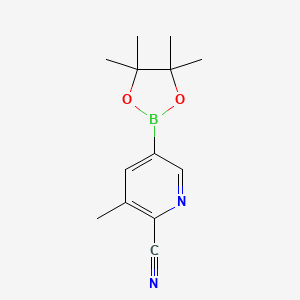
2-Cloro-6-fluoro-3-metilbenzotrifluoruro
Descripción general
Descripción
2-Chloro-6-fluoro-3-methylbenzotrifluoride is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzotrifluoride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-3-methylbenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylbenzotrifluoride typically involves the halogenation of 3-methylbenzotrifluoride. The process includes:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include iron or aluminum chloride, which facilitate the halogenation reactions under controlled temperatures and pressures.
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents like halogens (Cl2, F2) and catalysts (FeCl3, AlCl3) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various halogenated derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzotrifluoride involves its interaction with molecular targets through:
Electrophilic and Nucleophilic Sites: The chlorine and fluorine atoms create electrophilic sites, while the methyl group provides nucleophilic sites.
Pathways: It can participate in various biochemical pathways, influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
2-Chloro-6-fluorobenzotrifluoride: Lacks the methyl group, leading to different reactivity and applications.
3-Chloro-6-fluoro-2-methylbenzotrifluoride: Positional isomer with distinct chemical properties.
2-Chloro-4-fluoro-3-methylbenzotrifluoride: Another positional isomer with unique reactivity.
Uniqueness: 2-Chloro-6-fluoro-3-methylbenzotrifluoride is unique due to the specific arrangement of chlorine, fluorine, and methyl groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-3-5(10)6(7(4)9)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZFRYKDGGQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215826 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-61-1 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)








